molecular formula C9H14O3 B2632241 Methyl 2-cyclohexyl-2-oxoacetate CAS No. 62783-63-5

Methyl 2-cyclohexyl-2-oxoacetate

Cat. No.: B2632241
CAS No.: 62783-63-5
M. Wt: 170.208
InChI Key: GLBPQIPSSQUXNZ-UHFFFAOYSA-N
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Description

Significance of Alpha-Ketoesters in Chemical Research

Alpha-ketoesters, characterized by a ketone and an ester functional group on adjacent carbon atoms, are highly valuable and versatile platform molecules in organic synthesis. mdpi.comebi.ac.uk Their excellent stability makes them easy to handle, store, and transport. mdpi.com The structure of α-ketoesters, containing both a keto carbonyl and a carboxylic acid group, allows them to participate in a wide array of chemical reactions, including esterification, nucleophilic additions, and reductions. mdpi.com This chemical versatility is foundational to their role as precursors in the synthesis of numerous significant compounds, such as chiral α-hydroxy esters, 1,2- and 1,3-diketones, and various heterocyclic derivatives. researchgate.net

The utility of α-ketoesters stems from the high electrophilicity of the keto group and the dense arrangement of functional groups. beilstein-journals.org This reactivity is harnessed in key synthetic reactions like aldol (B89426) additions, carbonyl-ene reactions, and Mannich reactions. beilstein-journals.org The vicinal (adjacent) arrangement of the carbonyl groups can also stabilize reactive conformations through chelation or dipole control, which is advantageous in stereoselective transformations. beilstein-journals.org

Furthermore, α-keto acids and their ester derivatives have garnered significant attention as "green" acylating agents, presenting an alternative to traditional reagents like acyl chlorides. researchgate.net Their use in catalytic organic synthesis is considered more environmentally benign because the primary byproduct is carbon dioxide. researchgate.net The development of new synthetic methods, including those utilizing visible light/chromium catalysis or direct oxidative denitrogenation of α-diazoesters, continues to expand their applicability in research and the late-stage modification of complex molecules like pharmaceuticals. researchgate.netorganic-chemistry.org

Academic Landscape of Methyl 2-Cyclohexyl-2-Oxoacetate Research

This compound is a specific member of the α-ketoester family. Its research profile is primarily documented through chemical databases and patents, which outline its fundamental properties and suggest its utility in synthetic applications.

Basic chemical and physical properties of the compound have been computed and are available through public databases.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC NameThis compound nih.gov
CAS Number62783-63-5 nih.govkeyorganics.netsigmaaldrich.com
Molecular FormulaC₉H₁₄O₃ nih.gov
Molecular Weight170.21 g/mol nih.gov
InChIKeyGLBPQIPSSQUXNZ-UHFFFAOYSA-N nih.gov
Canonical SMILESCOC(=O)C(=O)C1CCCCC1 nih.gov

The synthesis of α-ketoesters like this compound can be achieved through various established methodologies. These include the Friedel-Crafts acylation, methods involving Grignard reagents, and numerous oxidation techniques. mdpi.com For instance, a general approach involves the reaction of methyl oxalyl chloride with a suitable substrate in the presence of a Lewis acid like aluminum chloride. chemicalbook.com Other modern synthetic routes include the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols or the visible-light-promoted conversion of β-ketonitriles. organic-chemistry.org The existence of patents that include the chemical structure of this compound indicates its relevance in proprietary research and development, likely as a key intermediate in the synthesis of more complex target molecules. nih.gov

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclohexyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPQIPSSQUXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 2 Cyclohexyl 2 Oxoacetate

Established Synthetic Pathways

Traditional methods for synthesizing Methyl 2-cyclohexyl-2-oxoacetate rely on fundamental organic reactions. These pathways are well-documented and provide reliable routes to the target compound from various precursors.

Esterification and Transesterification Approaches

The most direct and conventional method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, cyclohexylglyoxylic acid. The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orglibretexts.org

In this process, cyclohexylglyoxylic acid is heated with an excess of methanol (B129727), which often serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the methanol. chemistrysteps.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, water is typically removed as it is formed, often by azeotropic distillation. jk-sci.com

The general mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl group of cyclohexylglyoxylic acid. masterorganicchemistry.com

Nucleophilic attack by methanol to form a tetrahedral intermediate. jk-sci.com

Proton transfer from the attacking alcohol group to one of the hydroxyl groups.

Elimination of water to form the protonated ester.

Deprotonation to yield this compound.

Transesterification is an alternative approach where an existing ester is converted into another by reaction with an alcohol. For instance, an ethyl or other alkyl ester of cyclohexylglyoxylic acid could be reacted with methanol in the presence of an acid or base catalyst to yield the desired methyl ester.

Method Reactants Catalyst Key Features
Fischer EsterificationCyclohexylglyoxylic acid, MethanolH₂SO₄, p-TsOHReversible; requires removal of water or excess alcohol to maximize yield. chemistrysteps.comjk-sci.com
TransesterificationAlkyl cyclohexylglyoxylate, MethanolAcid or BaseEquilibrium-driven process.

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful method for forming carbon-carbon bonds and can be effectively used to synthesize α-keto esters like this compound. mdpi.com This synthetic route typically involves the reaction of a cyclohexylmagnesium halide with a suitable electrophile that can provide the α-keto ester moiety.

A common strategy is the addition of a Grignard reagent to a dialkyl oxalate (B1200264), such as diethyl oxalate or dimethyl oxalate. mdpi.com In this one-step reaction, the cyclohexylmagnesium bromide, prepared from bromocyclohexane (B57405) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), acts as a potent nucleophile. tcichemicals.comlibretexts.org It attacks one of the electrophilic carbonyl carbons of the oxalate ester.

The reaction proceeds as follows:

Formation of the Grignard reagent: Cyclohexyl bromide reacts with magnesium turnings in dry ether. libretexts.org

The Grignard reagent is then slowly added to a solution of diethyl oxalate at low temperature. The nucleophilic cyclohexyl group adds to one of the ester carbonyls.

The resulting intermediate, upon acidic workup, yields the α-keto ester.

It is crucial to control the reaction conditions, such as temperature and stoichiometry, to prevent a second addition of the Grignard reagent to the ketone carbonyl of the product, which would lead to a tertiary alcohol. libretexts.org

Starting Materials Reagents Intermediate Product
Bromocyclohexane1. Mg, Diethyl EtherCyclohexylmagnesium bromideThis compound
Diethyl Oxalate2. Acidic Workup (e.g., H₃O⁺)Magnesium alkoxide salt

Oxidative Synthesis from Alpha-Hydroxycarbonyls

Another fundamental synthetic route is the oxidation of a precursor α-hydroxy ester, in this case, methyl 2-cyclohexyl-2-hydroxyacetate. This method is a common strategy for preparing α-keto acids and their esters. mdpi.com The oxidation of a secondary alcohol to a ketone is a well-established transformation in organic chemistry.

Various oxidizing agents can be employed for this conversion. Common laboratory-scale oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide (B87167) - DMSO, and a hindered base like triethylamine). More contemporary and greener methods utilize catalytic systems. For instance, a copper-catalyzed oxidation using aqueous tert-butyl hydroperoxide (TBHP) has been shown to be effective for converting aryl acetates into α-ketoesters, a reaction principle that can be applied here. researchgate.net

The general transformation involves the selective oxidation of the hydroxyl group of methyl 2-cyclohexyl-2-hydroxyacetate without cleaving the ester or the cyclohexyl ring.

Precursor Oxidation Method Reagents Advantages/Disadvantages
Methyl 2-cyclohexyl-2-hydroxyacetateSwern OxidationOxalyl Chloride, DMSO, TriethylamineMild conditions, avoids heavy metals.
Methyl 2-cyclohexyl-2-hydroxyacetatePCC OxidationPyridinium ChlorochromateStoichiometric, generates chromium waste.
Methyl 2-cyclohexyl-2-hydroxyacetateCatalytic Oxidatione.g., CuO, TBHPMore environmentally benign, catalytic. researchgate.net

Multi-Step Conversions from Precursors

This compound can also be synthesized through multi-step reaction sequences that build the molecule from simpler, readily available starting materials. These strategies offer flexibility and can be adapted based on the availability of precursors.

One hypothetical multi-step pathway could begin with cyclohexanone (B45756). A proline-catalyzed asymmetric aldol (B89426) reaction between cyclohexanone and an ethyl phenylglyoxylate (B1224774) has been reported to construct a key tetrasubstituted carbon center, which illustrates how the cyclohexyl and glyoxylate (B1226380) moieties can be joined. nih.gov A similar strategy could be envisioned using a simpler glyoxylate ester.

Another approach could involve the modification of a precursor like cyclohexaneacetic acid. A sequence involving alpha-bromination followed by oxidation could potentially lead to the target α-keto ester. A patent for a related compound, 2-methylcyclohexyl acetate, demonstrates a two-step process starting from o-cresol, which is first hydrogenated to 2-methylcyclohexanol (B165396) and then esterified. google.com This highlights the industrial approach of converting basic feedstocks through multiple steps into more complex products.

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly focuses on the development of efficient, selective, and sustainable catalytic methods. These advanced strategies aim to overcome the limitations of traditional synthesis, such as harsh reaction conditions and the use of stoichiometric, often hazardous, reagents.

Development of Novel Catalytic Systems

The synthesis of α-keto esters, including this compound, has benefited significantly from innovations in catalysis. mdpi.com These systems often employ transition metals to facilitate reactions with high efficiency and selectivity.

Key areas of development include:

Palladium- and Cobalt-Catalyzed Carbonylation: These methods involve the introduction of two adjacent carbonyl groups (bicarbonylation) into an organic substrate. For instance, the carbonylation of halides in the presence of an alcohol and a carbon monoxide (CO) atmosphere can yield α-keto esters. mdpi.com While often applied to aryl halides, the principles can be extended to alkyl substrates.

Copper-Catalyzed Reactions: Copper(II) triflate has been shown to catalyze the reaction of silyloxy acrylic esters with acetals to form γ-alkoxy-α-keto esters, demonstrating the utility of copper in constructing the keto-ester framework. researchgate.net

Enantioselective Catalysis: For the synthesis of chiral α-ketoesters, catalytic methods using chiral ligands have been developed. One approach utilizes chiral phosphine (B1218219) ligands in combination with a metal catalyst to prepare α-quaternary ketones and α-ketoesters from simple acid or ester starting materials. unc.edu

Palladium-Catalyzed Coupling: A catalyst system derived from Pd₂(dba)₃ and P(tBu)₃ has been successfully used for the coupling of α-keto ester enolates with aryl bromides, providing access to β-stereogenic α-keto esters. researchgate.net

These advanced catalytic systems represent the forefront of synthetic methodology, offering pathways to α-keto esters with improved yields, selectivity, and milder reaction conditions compared to more established routes.

Catalytic System Reaction Type Catalyst Example Scope/Application
Transition-Metal CatalysisBicarbonylationPalladium or Cobalt complexesSynthesis from halides using CO gas. mdpi.com
Lewis Acid CatalysisC-C Bond FormationCopper(II) triflateSynthesis of functionalized α-keto esters. researchgate.net
Asymmetric CatalysisEnantioselective SynthesisChiral Phosphine LigandsPreparation of chiral α-ketoesters. unc.edu
Cross-CouplingEnolate ArylationPd₂(dba)₃ / P(tBu)₃Synthesis of β-substituted α-keto esters. researchgate.net

Enantioselective and Diastereoselective Synthesis

Achieving high levels of enantiomeric and diastereomeric purity is a central goal in modern organic synthesis. For a molecule like this compound, which contains a stereocenter at the α-position, various strategies can be employed to control its absolute and relative stereochemistry.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

A well-established class of chiral auxiliaries is the oxazolidinones, developed by Evans. williams.edu For the synthesis of a chiral α-keto ester, an approach could involve the acylation of a chiral oxazolidinone, followed by a diastereoselective α-alkylation. However, a more direct application to α-keto esters themselves is less common.

A more relevant strategy involves the use of chiral auxiliaries to direct the formation of a stereocenter α to a carbonyl group. For instance, the use of chiral cyclic diols has been shown to be effective in the asymmetric alkylation of cyclic β-keto esters. researchgate.net This methodology could be adapted for the synthesis of precursors to chiral this compound.

Another powerful set of auxiliaries are sulfinamides, such as Ellman's tert-butanesulfinamide. thieme-connect.comosi.lv These can be condensed with ketones to form N-sulfinyl ketimines. Subsequent diastereoselective reactions, such as additions to the imine or reactions of the corresponding metalloenamines, can establish a new stereocenter with high control. thieme-connect.com The auxiliary can then be removed to reveal the chiral amine or, through further transformations, other functional groups.

The following table summarizes the outcomes of using a chiral diamine auxiliary in the synthesis of α-SCF₃-β-ketoesters, which demonstrates the principle of chiral auxiliary-controlled synthesis that could be applied to similar systems. mdpi.com

Chiral AuxiliarySubstrateProduct YieldEnantiomeric Excess (ee)
(1S,2S)-trans-1,2-diaminocyclohexaneEnamine derived from a β-ketoester45%91%

This approach highlights how a readily available chiral auxiliary can induce high enantioselectivity in the formation of a quaternary stereocenter adjacent to a keto group.

Asymmetric catalysis is a highly efficient method for preparing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. Various catalytic systems have been developed for the asymmetric synthesis of α-keto esters and their derivatives.

One of the most powerful techniques is asymmetric hydrogenation. While direct asymmetric hydrogenation of an α-keto group to a chiral α-hydroxy ester is a common transformation, the creation of a chiral center at the α-carbon via hydrogenation is also possible. For example, the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters using chiral iridium catalysts can proceed via a dynamic kinetic resolution to produce functionalized chiral allylic alcohols with excellent enantioselectivity. nih.gov Similarly, rhodium and ruthenium catalysts with chiral ligands like BINAP are effective for the asymmetric hydrogenation of various keto esters. libretexts.orgharvard.edu

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler alternative to using high-pressure hydrogen gas. Ru(II)-catalyzed ATH has been successfully employed in the dynamic kinetic resolution of β-amido-α-keto esters, affording anti-β-amido-α-hydroxy esters with high diastereoselectivity and enantioselectivity. researchgate.net

Palladium-catalyzed asymmetric reactions are also prominent. For instance, the asymmetric arylation of in situ generated α-keto imines with arylboronic acids, catalyzed by a chiral palladium(II) complex, provides an efficient route to chiral α-amino ketones. nih.gov This methodology could potentially be adapted for the synthesis of α-cyclohexyl substituted products.

The following table presents results from the asymmetric transfer hydrogenation of various β,γ-unsaturated α-diketones, which showcases the high efficiency and selectivity achievable with modern catalytic systems. nih.gov

SubstrateCatalystProduct YieldEnantiomeric Excess (ee)
1-Phenyl-1,2-pentanedioneChiral Ru Catalyst A75%82%
1-(4-Methoxyphenyl)-1,2-pentanedioneChiral Ru Catalyst A70%92%
1-(4-Chlorophenyl)-1,2-pentanedioneChiral Ru Catalyst A65%90%

These examples of asymmetric catalysis underscore the potential for the highly enantioselective synthesis of this compound and related structures, providing access to valuable chiral building blocks for further synthetic endeavors.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyclohexyl 2 Oxoacetate

Mechanistic Studies of Esterification and Transesterification Reactions

The ester group in methyl 2-cyclohexyl-2-oxoacetate can undergo exchange with other alcohols through a process known as transesterification. This reaction can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification, on the other hand, involves the deprotonation of the incoming alcohol by a strong base to form a more potent alkoxide nucleophile. masterorganicchemistry.com This alkoxide then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The expulsion of the methoxide (B1231860) leaving group yields the transesterified product. wikipedia.orgmasterorganicchemistry.com

While specific mechanistic studies on the esterification and transesterification of this compound are not extensively documented in publicly available literature, the reactivity is expected to follow these well-established pathways for esters.

Carbonyl Reactivity and Related Transformations

The presence of two carbonyl groups, a ketone and an ester, dictates the rich carbonyl chemistry of this compound.

Condensation Reactions

The α-carbon to the ester group in this compound lacks a hydrogen atom, precluding it from participating as the nucleophilic component in classical self-condensation reactions like the Claisen condensation. youtube.com However, it can act as an electrophile in crossed-Claisen condensations with other enolizable esters.

In a typical crossed-Claisen condensation, a base would be used to deprotonate an ester that has α-hydrogens, forming an enolate. This enolate would then act as a nucleophile, attacking the ketone or ester carbonyl of this compound. Given the two electrophilic sites, the selectivity of such a reaction would be a key consideration.

Furthermore, the ketone carbonyl can participate in aldol-type condensation reactions. youtube.com In the presence of a base, an aldehyde or ketone with α-hydrogens can form an enolate that can then add to the ketone carbonyl of this compound. The resulting aldol (B89426) adduct can then undergo dehydration to form an α,β-unsaturated product.

Reactant A Reactant B Base Product Type
This compoundEthyl AcetateSodium Ethoxideβ-keto ester (from attack at ketone) or β-diester derivative (from attack at ester)
This compoundAcetoneSodium Hydroxideβ-hydroxy ketone (Aldol adduct)

This table presents hypothetical condensation reactions based on the general reactivity of α-keto esters.

Nucleophilic Additions

Both the ketone and ester carbonyls of this compound are susceptible to nucleophilic attack. masterorganicchemistry.com The ketone carbonyl is generally more electrophilic than the ester carbonyl and would be the preferred site of attack for many nucleophiles. masterorganicchemistry.com

Strong, irreversible nucleophiles such as Grignard reagents and organolithium compounds will add to the ketone carbonyl to form a tertiary alcohol after acidic workup. youtube.com Softer nucleophiles may exhibit different selectivity. For instance, in conjugate addition reactions, if an α,β-unsaturated analogue were used, the addition would occur at the β-position. wikipedia.org

The general mechanism for nucleophilic addition to the ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the alcohol product. youtube.com

Photochemical Transformations and Reaction Mechanisms

The photochemical behavior of α-keto esters like this compound is governed by the excitation of the carbonyl chromophore, leading to distinct fragmentation pathways.

Norrish Type I and Norrish Type II Photofragmentation Pathways

Upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. From either of these excited states, Norrish Type I or Type II reactions can occur. nih.gov

The Norrish Type I reaction involves the homolytic cleavage of the bond between the two carbonyl groups (α-cleavage). This would generate a cyclohexylcarbonyl radical and a methoxycarbonyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation or recombination.

The Norrish Type II reaction requires the presence of an abstractable γ-hydrogen. In this compound, the cyclohexyl ring provides several γ-hydrogens. Intramolecular abstraction of a γ-hydrogen by the excited ketone carbonyl would lead to the formation of a 1,4-biradical. youtube.com This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or fragmentation to yield an enol and an alkene. youtube.com The relative efficiency of these pathways would depend on factors such as the conformation of the molecule and the stability of the resulting radical intermediates. nih.gov

Photochemical Pathway Initial Step Key Intermediate Potential Products
Norrish Type Iα-cleavage of the C-C bond between carbonylsCyclohexylcarbonyl and methoxycarbonyl radicalsDecarbonylated products, recombination products
Norrish Type IIIntramolecular γ-hydrogen abstraction1,4-biradicalCyclobutanol derivatives, enol and alkene fragments

This table outlines the expected photochemical pathways for this compound based on general principles of ketone photochemistry.

Triplet State Dynamics in Photochemistry

The photochemistry of many ketones proceeds through the triplet excited state. nih.gov Following intersystem crossing from the initially formed singlet state (S1) to the triplet state (T1), the molecule possesses a longer lifetime, allowing for bimolecular reactions or complex intramolecular rearrangements. nih.govarxiv.org

Radical Cascade Reactions and Multicomponent Processes

The reactivity of the α-ketoester functionality in this compound makes it a valuable component in both radical cascade reactions and multicomponent reactions (MCRs). These processes are highly valued in synthetic chemistry for their efficiency in constructing complex molecular architectures from simple precursors in a single operation.

Radical Cascade Reactions:

While specific studies detailing radical cascade reactions of this compound are not extensively documented in the reviewed literature, the reactivity of α-keto esters in photoredox-catalyzed processes provides a strong basis for predicting its behavior. In such reactions, a photocatalyst, upon irradiation with visible light, can initiate the formation of radical species. For instance, a photoredox-catalyzed process could involve the generation of a radical that adds to the ketone carbonyl of this compound. This would form a tertiary radical intermediate which could then participate in subsequent cyclization or intermolecular trapping steps, leading to complex products.

A plausible, though illustrative, photoredox-catalyzed radical cyclization is depicted below. The reaction would be initiated by a photocatalyst generating a radical from a suitable precursor. This radical could then add to an unactivated alkene tethered to another part of a molecule, followed by an intramolecular attack on the keto group of this compound, leading to a polycyclic product. The regio- and stereoselectivity of such a cascade would be influenced by the stability of the radical intermediates and the steric constraints imposed by the cyclohexyl group.

Multicomponent Reactions (MCRs):

Multicomponent reactions are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates structural elements from all the starting materials. chemrxiv.orgsemanticscholar.org The ketone functionality of this compound serves as a key electrophilic partner in well-known isocyanide-based MCRs, such as the Passerini and Ugi reactions. semanticscholar.orgnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound (in this case, the ketone of this compound), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov The reaction is believed to proceed through the formation of a hydrogen-bonded complex between the keto-ester and the carboxylic acid, which is then attacked by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product. nih.gov

The Ugi four-component reaction (U-4CR) is a related process that involves a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.govbas.bg In this case, the ketone of this compound would first condense with the amine to form an iminium ion in situ. This electrophilic species is then trapped by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to afford a bis-amide product. nih.govbas.bg The Ugi reaction is highly valued for its ability to generate peptide-like scaffolds with significant molecular diversity in a single step. nih.gov

A representative three-component reaction for the synthesis of quinoxaline (B1680401) derivatives involves the condensation of an o-phenylenediamine, an aldehyde, and an isocyanide. While not directly involving an α-ketoester, this highlights the utility of isocyanides in building complex heterocyclic systems.

Interactive Data Table: Illustrative Multicomponent Reactions of this compound

The following table presents hypothetical data for illustrative purposes, based on the established principles of Passerini and Ugi reactions, as specific experimental data for this compound was not found in the provided search results.

Reaction TypeAmine/Carboxylic AcidIsocyanideProduct Structure (Illustrative)Expected Yield (%)
Passerini Acetic AcidCyclohexyl Isocyanideα-acetoxy-N-cyclohexyl-cyclohexylglycinamide75-85
Ugi Benzylamine / Benzoic Acidtert-Butyl IsocyanideN-benzyl-2-(N'-(tert-butyl)carbamoyl)-2-cyclohexyl-2-(benzamido)acetamide60-75
Ugi Aniline / Formic AcidBenzyl Isocyanide2-(N-benzylcarbamoyl)-2-cyclohexyl-2-(formamido)-N-phenylacetamide65-80

Chemo- and Regioselectivity in Complex Reactions

The presence of two distinct carbonyl groups (ketone and ester) in this compound raises important questions of chemoselectivity in its reactions. The relative reactivity of these two sites dictates the outcome of nucleophilic attacks and other transformations.

Generally, the ketone carbonyl is more electrophilic and sterically more accessible than the ester carbonyl. This is due to the resonance delocalization of the lone pair of the ester oxygen, which reduces the electrophilicity of the ester carbonyl carbon. Consequently, nucleophiles are expected to preferentially attack the ketone carbonyl.

In the context of multicomponent reactions like the Passerini and Ugi reactions, this chemoselectivity is crucial. The initial attack of the isocyanide (in the Passerini reaction) or the formation of the imine (in the Ugi reaction) occurs exclusively at the ketone carbonyl, leaving the methyl ester group intact. nih.govnih.gov This selective reactivity allows for the incorporation of the α-ketoester moiety into more complex structures without side reactions involving the ester group.

The bulky cyclohexyl group also plays a significant role in influencing the stereoselectivity of these reactions. The approach of reactants to the prochiral ketone carbonyl can be sterically hindered, potentially leading to the preferential formation of one diastereomer over another, especially when chiral reactants or catalysts are employed.

In radical cascade reactions, the regioselectivity of the initial radical addition and subsequent cyclization steps would be governed by the formation of the most stable radical intermediates. The presence of the electron-withdrawing ester group can influence the stability of adjacent radical centers. Furthermore, the conformational preferences of the cyclohexyl ring can dictate the stereochemical outcome of any ring-forming steps. For instance, in a hypothetical radical cyclization onto an appended alkene, the transition state leading to a thermodynamically more stable chair-like conformation of the newly formed ring would be favored.

Derivatives and Analogs of Methyl 2 Cyclohexyl 2 Oxoacetate

Design Principles for Structural Modifications

The rational design of derivatives of methyl 2-cyclohexyl-2-oxoacetate is centered on systematically altering specific components of the molecule to modulate its properties. These modifications are typically focused on three key areas: the cyclohexyl ring, the ester group, and the integration of the core structure into more complex heterocyclic frameworks.

Ester Moiety Variations

Altering the ester functionality is another key avenue for derivative design. The methyl group of the ester can be replaced with a variety of other alkyl or aryl groups, which can influence the compound's solubility, reactivity, and metabolic stability. For example, replacing the methyl group with a larger, more lipophilic group like an ethyl or tert-butyl group can alter the molecule's partitioning behavior in different solvent systems. While specific studies on this compound ester variations are not widely documented, general principles of ester modification in medicinal chemistry suggest that such changes can have a profound impact on a compound's pharmacokinetic profile.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound would likely involve multi-step reaction sequences, starting from commercially available materials. For instance, the synthesis of a substituted cyclohexyl derivative might begin with the hydrogenation of a corresponding substituted phenol (B47542) to yield the substituted cyclohexanol, followed by oxidation and esterification steps. The characterization of these new compounds is crucial to confirm their structure and purity. A combination of analytical techniques would be employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the compound and determine its molecular weight.

UPLC (Ultra-Performance Liquid Chromatography): For higher resolution separation and analysis.

Chemical suppliers often provide access to such analytical data for their products, which can serve as a reference for newly synthesized compounds. bldpharm.com

Structure-Reactivity Relationship Studies of Derivative Libraries

Once a library of derivatives has been synthesized, the next critical step is to study their structure-reactivity relationships. This involves systematically evaluating how the structural modifications influence the chemical reactivity of the compounds. For example, the rate of hydrolysis of the ester can be measured for a series of derivatives with different substituents on the cyclohexyl ring to understand the electronic and steric effects on this reaction.

Advanced Analytical Characterization in Academic Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the atomic connectivity and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. For methyl 2-cyclohexyl-2-oxoacetate, ¹H NMR spectroscopy provides detailed information about the hydrogen atom environment.

In a study published in ACS Omega, the ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.govacs.org The resulting chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The analysis revealed a singlet for the methyl ester protons, and a series of multiplets corresponding to the protons on the cyclohexyl ring. nih.govacs.org The methine proton (α to the carbonyl group) is distinctly observed at a downfield shift due to the electron-withdrawing effect of the adjacent ketone. nih.govacs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment Source
3.85 s 3H -OCH₃ (Methyl ester) nih.govacs.org
3.07–3.00 m 1H -CH- (Cyclohexyl C1) nih.govacs.org
1.94–1.15 m 10H -CH₂- (Cyclohexyl C2-C6) nih.govacs.org

s = singlet, m = multiplet

While ¹³C NMR data for this specific compound was not detailed in the referenced study, this technique is fundamental for confirming the carbon skeleton. A predicted ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups would appear at the most downfield shifts (typically >160 ppm), providing conclusive evidence of these functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly effective for identifying the types of functional groups present. For this compound, the IR spectrum would be characterized by strong absorption bands indicative of its key structural features.

Although a specific experimental spectrum for this compound is not publicly available, the expected characteristic peaks can be predicted based on its structure. Two distinct carbonyl (C=O) stretching vibrations would be the most prominent features: one for the ketone group and another for the ester group, typically appearing in the region of 1750-1680 cm⁻¹. The presence of two separate peaks in this region would confirm the α-ketoester functionality. Additionally, a strong C-O stretching vibration for the ester linkage would be expected around 1300-1000 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O Stretch Ester Carbonyl 1750–1735
C=O Stretch Ketone Carbonyl 1725–1705
C-H Stretch sp³ C-H 3000–2850

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

In one analysis, Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode detected the compound as its deprotonated form, showing a peak at an m/z of 169, corresponding to [M - H]⁻. nih.govacs.org In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule would typically undergo fragmentation, with common losses including the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), and fragmentation of the cyclohexyl ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₉H₁₄O₃) is 170.094294304 Da. An HRMS measurement that matches this value to within a few parts per million would unequivocally confirm the molecular formula of the compound, distinguishing it from any other isomers or compounds with the same nominal mass.

X-ray Crystallography for Molecular and Supramolecular Architecture

A search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Should a structure be determined, it would provide invaluable insight into the solid-state conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the two carbonyl groups.

Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of their purity.

In the synthesis of this compound, purification is often achieved using silica (B1680970) gel column chromatography. acs.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (an organic solvent mixture), allowing the target compound to be isolated from reaction byproducts and starting materials.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another vital technique used for the analysis of this compound. nih.gov The retention time of the compound on a specific GC column provides a characteristic identifier, while the integrated peak area can be used to quantify its purity.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₁₄O₃

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like Methyl 2-cyclohexyl-2-oxoacetate, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental infrared spectra), and various electronic properties. These calculations help in understanding the distribution of electron density and predicting the molecule's stability and reactivity. However, no specific DFT studies on this compound have been found in the surveyed literature.

Molecular Orbital Theory and Electronic Structure Analysis

This area of study focuses on the arrangement and energy of molecular orbitals, which is crucial for predicting chemical behavior.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. While this analysis is standard in computational chemistry, no studies have reported the HOMO-LUMO gap for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory uses the HOMO and LUMO to explain and predict the outcomes of chemical reactions. The shapes and symmetries of these orbitals would indicate the likely sites for nucleophilic or electrophilic attack on this compound. This analysis would be invaluable for understanding its reaction mechanisms, but dedicated FMO studies for this molecule are not available.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and how it moves over time.

For this compound, the flexibility of the cyclohexyl ring and the rotation around the single bonds connecting the ring, the ketone, and the ester groups allow for multiple conformations. Conformational analysis would identify the most stable (lowest energy) arrangements of the atoms. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule, including the transitions between different conformations and its interactions with solvent molecules. Such studies are essential for a complete understanding of the molecule's physical and biological properties, but no specific research on the conformational landscape or molecular dynamics of this compound has been published.

Reaction Pathway Modeling and Transition State Characterization

The study of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical transformations. For this compound, computational modeling can map out the energy landscape of its reactions, identifying the most probable routes and the structures of the high-energy transition states that govern the reaction rates.

Although specific, in-depth research articles detailing the comprehensive reaction pathway modeling and transition state analysis exclusively for this compound are not extensively available in the public domain, the principles of such studies can be inferred from computational work on analogous systems, such as other α-keto esters and cyclohexane (B81311) derivatives.

Theoretical studies on related compounds, for instance, often employ Density Functional Theory (DFT) to explore reaction mechanisms like keto-enol tautomerization or reactions with nucleophiles. For a compound like this compound, such modeling would involve:

Conformational Analysis: Identifying the most stable conformations of the reactant, product, and any intermediates. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, each influencing the molecule's reactivity.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants to products. This involves sophisticated algorithms to find the geometry of the transition state.

Vibrational Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the corresponding reactant and product, confirming the connection.

A hypothetical reaction pathway for the reduction of the ketone group in this compound could be modeled to determine the stereoselectivity of the product, which would be crucial for its application in stereoselective synthesis.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization. Techniques like DFT and ab initio methods can calculate various spectroscopic data, including NMR chemical shifts and vibrational frequencies.

For this compound, the prediction of its spectroscopic parameters would be of significant interest. While a dedicated computational study predicting the full spectroscopic profile of this specific molecule is not readily found, the general approach is well-established.

Predicted Spectroscopic Data:

ParameterPredicted Value Range (Illustrative)Method of Prediction (Typical)
¹H NMR Chemical Shifts (ppm)
Cyclohexyl Protons1.0 - 2.5GIAO-DFT
Methine Proton (α to C=O)2.8 - 3.5GIAO-DFT
Methyl Protons (Ester)3.7 - 3.9GIAO-DFT
¹³C NMR Chemical Shifts (ppm)
Cyclohexyl Carbons25 - 45GIAO-DFT
Methine Carbon (α to C=O)45 - 55GIAO-DFT
Methyl Carbon (Ester)50 - 55GIAO-DFT
Carbonyl Carbon (Keto)190 - 200GIAO-DFT
Carbonyl Carbon (Ester)160 - 170GIAO-DFT
IR Vibrational Frequencies (cm⁻¹)
C-H Stretch (Aliphatic)2850 - 3000DFT (Harmonic)
C=O Stretch (Keto)1720 - 1740DFT (Harmonic)
C=O Stretch (Ester)1740 - 1760DFT (Harmonic)
C-O Stretch (Ester)1100 - 1300DFT (Harmonic)

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual predicted values would require specific quantum chemical calculations for this compound.

The prediction process typically involves:

Geometry Optimization: Finding the lowest energy structure of the molecule using a chosen level of theory and basis set.

Frequency Calculation: Performed at the optimized geometry to predict IR and Raman spectra and to confirm the structure is a true minimum.

NMR Calculation: Using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).

These predicted spectra serve as a valuable reference for experimentalists, helping to assign peaks in measured spectra and to confirm the identity and purity of the synthesized compound.

Applications in Organic Synthesis and Interdisciplinary Research

Role as a Key Intermediate in Organic Synthesis

Despite its potential as a versatile building block, specific examples of Methyl 2-cyclohexyl-2-oxoacetate serving as a key intermediate in the synthesis of complex organic molecules are not extensively reported in peer-reviewed literature. The presence of a cyclohexyl ring, a ketone, and a methyl ester functionality suggests its potential for various chemical transformations.

There is a lack of specific published research demonstrating the use of this compound as a foundational scaffold for the construction of intricate and polycyclic organic frameworks.

The chemical structure of this compound inherently classifies it as a ketoester. However, detailed studies outlining its specific transformation into other dicarbonyl or more complex ketoester compounds are not available in the surveyed scientific literature.

Research in Medicinal Chemistry and Biological Activity Modulation

No dedicated studies were identified that specifically investigate the medicinal chemistry applications or the biological activity of this compound or its direct derivatives.

There is no available research data on the direct interaction of this compound with specific biochemical targets.

The concept of using the this compound scaffold for molecular hybridization to create new bioactive molecules has not been explored in published research.

Specific studies evaluating the inhibitory activity of this compound or its derivatives against beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) or monoamine oxidase B (MAO-B) are absent from the scientific literature. While the general importance of various molecular scaffolds in the design of BACE1 and MAO-B inhibitors is well-established, the cyclohexyl-oxoacetate moiety has not been specifically investigated in this context.

Photolabile Systems and Controlled Release Mechanisms

This compound is a prime example of a photolabile compound, meaning it is susceptible to chemical alteration upon exposure to light. This property is harnessed in the design of controlled-release systems where the release of a substance is triggered by light.

In the realm of fragrance technology, pro-fragrances are non-volatile compounds that release fragrant molecules upon the cleavage of a chemical bond. This compound functions as a photolabile pro-fragrance. The core of its functionality lies in a well-established photochemical reaction known as the Norrish Type II fragmentation.

Upon absorption of ultraviolet (UVA) light, typically in the range of 350-370 nm, the ketone group in the this compound molecule becomes excited. This leads to an intramolecular abstraction of a hydrogen atom from the gamma-carbon of the cyclohexyl ring. The resulting 1,4-biradical intermediate is unstable and undergoes fragmentation to yield a volatile fragrance molecule, in this case, cyclohexanecarboxaldehyde, and other non-odorous byproducts. Research has shown that (cyclohexyl)oxoacetates are particularly suitable precursors for perfumery applications due to their efficient photofragmentation.

The general mechanism for the Norrish Type II reaction of α-keto esters is a key area of study in the development of light-activated delivery systems.

Table 1: Key Aspects of the Photochemical Release Mechanism

FeatureDescription
Trigger Ultraviolet (UVA) light
Core Reaction Norrish Type II photofragmentation
Key Intermediate 1,4-biradical
Released Fragrance Aldehydes or ketones (e.g., cyclohexanecarboxaldehyde)
Byproducts Typically non-volatile and odorless

Detailed research findings on the broader class of α-keto esters indicate that the efficiency of the fragrance release can be influenced by the solvent environment and the presence of other molecules that might interfere with the photoreaction.

To further refine the controlled release of fragrances, this compound and similar photolabile pro-fragrances are often encapsulated within protective shells. Encapsulation serves multiple purposes: it protects the pro-fragrance from premature degradation, it allows for targeted delivery to a specific surface (like fabric in laundry applications), and it can modulate the rate of fragrance release.

Common encapsulation techniques include interfacial polymerization to form core-shell microcapsules. In a typical approach, the photolabile pro-fragrance is contained within an oil core, which is then enclosed by a polymeric shell, such as poly(urea-urethane). This physical barrier prevents the immediate release of the fragrance and allows the light-triggered release to occur at the desired time and place.

Research into the encapsulation of α-keto esters has demonstrated that this strategy can effectively reduce the premature evaporation of the volatile fragrance and control its release profile upon light exposure. The properties of the polymeric shell, such as its thickness and permeability, can be tailored to achieve a desired release rate.

Table 2: Common Encapsulation Strategies for Pro-fragrances

Encapsulation MethodShell Material ExamplesKey Advantages
Interfacial Polymerization Poly(urea-urethane), Melamine-formaldehyde resinRobust shell, good control over capsule size
Complex Coacervation Gelatin, Gum arabicBiocompatible materials, suitable for various core materials
Spray-Drying Modified starches, MaltodextrinsScalable industrial process, produces solid microcapsules

The combination of photolabile pro-fragrances like this compound with advanced encapsulation technologies represents a sophisticated approach to creating long-lasting and "smart" fragrance delivery systems that respond to environmental cues.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of safer materials. carlroth.com Future research on Methyl 2-cyclohexyl-2-oxoacetate synthesis will likely focus on aligning with the twelve principles of Green Chemistry. carlroth.com This includes:

Safer Solvents and Additives: A shift away from hazardous organic solvents towards greener alternatives, such as bio-based solvents or even water, where feasible. Research could explore solvent-free reaction conditions. carlroth.com

Catalytic Reagents: Moving from stoichiometric reagents, which are consumed in the reaction and generate waste, to catalytic alternatives. Highly efficient and recyclable catalysts can significantly improve the atom economy and reduce the environmental impact of the synthesis. carlroth.com

Renewable Feedstocks: Investigating synthetic pathways that begin with renewable resources rather than petroleum-based starting materials is a core tenet of sustainable chemistry. carlroth.com

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure to minimize energy consumption. carlroth.com A recent study on the synthesis of other heterocyclic compounds highlights the success of one-pot synthesis methods under mild conditions, which reduces waste and improves yield without requiring extensive purification. researchgate.net

Development of Advanced Catalytic and Stereoselective Methodologies

Building on the principles of green chemistry, the development of sophisticated catalytic systems is a crucial future direction. For a molecule like this compound, which contains multiple functional groups, achieving high selectivity is paramount. Future research is anticipated in:

Chemo- and Regioselective Catalysis: Designing catalysts that can precisely target the desired functional group for transformation, avoiding unwanted side reactions.

Stereoselective Synthesis: The cyclohexyl ring introduces the possibility of stereoisomers. Future work will likely involve the development of chiral catalysts to produce specific enantiomers or diastereomers of the compound. As demonstrated in the synthesis of complex oxa-cage systems, achieving stereochemical control is vital for producing specific molecular architectures with desired properties. researchgate.net The ability to produce stereochemically divergent products from a common intermediate represents a sophisticated synthetic strategy that could be applied to oxoacetate derivatives. researchgate.net

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can significantly reduce the time and resources required for experimental work by predicting reaction outcomes and optimizing conditions. arxiv.org

Reaction Outcome Prediction: ML models, often structured as neural networks, can be trained on vast datasets of known chemical reactions. youtube.comcapes.gov.br These models can then predict the most likely product(s) for a given set of reactants and reagents, even for molecules the model has not previously encountered. youtube.com This predictive power could be harnessed to explore novel synthetic routes to this compound and its derivatives.

Condition Optimization: Beyond predicting products, AI can recommend the optimal reaction conditions, including the most suitable catalyst, solvent(s), and temperature. capes.gov.brchemintelligence.com Models have demonstrated high accuracy, with some predicting catalysts with over 90% accuracy and temperatures within a ±20 °C range. capes.gov.brchemintelligence.com This capability would accelerate the development of efficient and robust synthetic protocols. arxiv.org

De Novo Design: AI could be used to design novel derivatives of this compound with specific desired properties by learning the relationship between chemical structure and function.

AI Model CapabilityApproachReported Accuracy/PerformanceSource
Reaction Prediction Sequence-to-sequence neural network, treating reactions as a translation task.Top-1 accuracy of 80.3%, with a goal to exceed 90%. youtube.com
Condition Recommendation Hierarchical neural network trained on ~10 million reactions from the Reaxys database.Top-10 accuracy for catalyst, solvent, and reagent context is 69.6%; temperature predicted within ±20 °C in 60-70% of cases. capes.gov.br
Catalytic Reaction Prediction ML model mapping reactants to a chemical space representation of products.Up to 93% prediction accuracy on a smaller dataset of catalytic reactions. arxiv.org

Exploration of Novel Interdisciplinary Applications in Materials Science and Biochemistry

The true potential of this compound lies in its application in interdisciplinary fields. Its structure, containing both a bulky, hydrophobic cyclohexyl group and a reactive keto-ester functionality, suggests several avenues for exploration.

Materials Science: The compound could serve as a functional monomer or additive in polymer synthesis. The cyclohexyl group could impart desirable properties such as thermal stability or rigidity to a polymer backbone. The keto-ester group offers a site for post-polymerization modification or cross-linking. This approach is similar to how poly(2-oxazoline)s are functionalized to create specialized surface coatings. rsc.org

Biochemistry and Medicinal Chemistry: In drug discovery, small molecules are often used as scaffolds or building blocks. The principle of bioisosterism, where one functional group is replaced by another to modulate a molecule's properties, is a key strategy. nih.gov Research could explore whether the cyclohexyl-oxoacetate moiety can act as a bioisostere for other chemical groups found in bioactive compounds, potentially leading to new therapeutic agents. The development of modular strategies to create libraries of functionalized molecules, as demonstrated with oxetanes, could be a powerful approach. nih.gov

Sustained Research into Complex Functionalized Oxoacetate Systems

This compound can be viewed as a foundational structure for a broader class of functionalized oxoacetates. Future research should not be limited to the parent compound but should extend to its derivatives.

Library Synthesis: A systematic approach to modify both the cyclohexyl ring (e.g., by adding substituents) and the ester group would generate a library of related compounds.

Structure-Property Relationship (SPR) Studies: This library would enable comprehensive studies to understand how specific structural changes affect the molecule's physical, chemical, and potentially biological properties. This knowledge is fundamental for designing new molecules with tailored functions for applications in materials, agriculture, and pharmaceuticals. The detailed structural analysis, often confirmed by X-ray crystallography as seen in cage system research, will be essential in establishing these relationships unambiguously. researchgate.net

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency for cyclohexyl intermediates, reducing ester hydrolysis side reactions .
  • Temperature control : Slow addition of reagents (e.g., methoxymethyltriphenylphosphonium chloride) at 0°C suppresses exothermic side pathways .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl2_2) accelerates esterification while minimizing diketone byproducts . Post-reaction quenching with dilute HCl stabilizes intermediates prior to chromatography .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during distillation or high-temperature reactions .
  • Waste disposal : Segregate organic waste in designated containers for incineration or licensed hazardous waste treatment . Always consult SDS for compound-specific hazards (e.g., CAS 66405-41-2) .

How can researchers validate the stability of this compound under varying storage conditions?

Q. Advanced

  • Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition (e.g., hydrolysis to 2-cyclohexyl-2-oxoacetic acid) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glass vials or stabilizers (e.g., BHT) mitigate radical-mediated oxidation .
  • Moisture control : Karl Fischer titration ensures anhydrous storage conditions (<0.1% H2_2O) to prevent ester hydrolysis .

What advanced applications exist for this compound in drug discovery?

Q. Advanced

  • Prodrug synthesis : The α-keto ester moiety serves as a bioreversible linker for masking carboxylic acid drugs, enhancing bioavailability .
  • Enzyme inhibition studies : Its structure mimics transition states in serine protease mechanisms, enabling kinetic analysis of inhibitors like α-ketoamide derivatives .
  • Coordination chemistry : Chelation with metal ions (e.g., Cu2+^{2+}) facilitates catalytic applications in asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.